tert-Butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate
Description
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
tert-butyl 3,6-dihydro-1H-pyridazine-2-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-11/h4-5,10H,6-7H2,1-3H3 |
InChI Key |
JTADKDUYBUICAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCN1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic approach to tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate involves the reaction of pyridazine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction introduces the Boc protecting group onto the nitrogen atom of the tetrahydropyridazine ring.
- Reaction Type: Carbamate formation via nucleophilic substitution
- Typical Conditions:
- Temperature: 0°C to room temperature
- Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
- Base: Triethylamine or similar organic base to neutralize HCl byproduct
- Reaction time: Several hours (typically 2–6 h)
- Purification: Crystallization or silica gel chromatography to isolate pure product.
Industrial Scale Production
On an industrial scale, the synthesis is conducted in batch reactors with precise control over temperature and mixing to optimize yield and purity. Automated systems facilitate the handling of reagents and the removal of byproducts. The product is purified using crystallization or chromatographic methods to meet stringent purity requirements for pharmaceutical intermediates.
Alternative Synthetic Strategies and Key Reaction Steps
Diels-Alder Reaction Approach
A notable method involves the Diels-Alder (DA) reaction between 1,3-dienes and di-tert-butyl azodicarboxylate to form tetrahydropyridazine derivatives, which can then be converted into this compound or related compounds.
- Step 1: DA reaction of 1-methoxy-1,3-butadiene with di-tert-butyl azodicarboxylate in dry dichloromethane at room temperature.
- Step 2: Cyanation of the DA adduct using trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids such as BF3·OEt2 or TiCl4 at low temperature (-40°C) to yield 3-cyano-1,2,3,6-tetrahydropyridazine derivatives in high yield (91–94%).
- Step 3: Catalytic hydrogenation (e.g., PtO2 catalyst with 70% HClO4) converts the olefin moiety to the saturated tetrahydropyridazine ring system.
This multi-step sequence allows for the introduction of functional groups and stereochemical control, providing a versatile route to substituted tetrahydropyridazines, including the tert-butyl protected variants.
Summary Table of Key Preparation Steps
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Diels-Alder reaction of 1,3-diene with di-tert-butyl azodicarboxylate | Dry CH2Cl2, RT, 30 min | - | Forms DA adduct |
| 2 | Cyanation of DA adduct | TMSCN, BF3·OEt2 or TiCl4, -40°C, 1–5 h | 91–94 | Formation of 3-cyano tetrahydropyridazine |
| 3 | Catalytic hydrogenation | PtO2 or Pd-C, 70% HClO4, EtOH, H2 (1 atm), RT, 1 h | 40–42 | Saturates olefin, yields optically active forms |
| 4 | Boc protection (if not introduced in DA step) | tert-butyl chloroformate, triethylamine, 0°C to RT | Variable | Protects nitrogen as carbamate |
Reaction Mechanism Insights
- The Boc protection involves nucleophilic attack by the nitrogen atom on the electrophilic carbonyl carbon of tert-butyl chloroformate, facilitated by the base that scavenges HCl formed during the reaction.
- The Diels-Alder reaction forms the tetrahydropyridazine ring by cycloaddition between the diene and azodicarboxylate dienophile.
- Cyanation proceeds via an acyliminium ion intermediate stabilized by Lewis acid catalysis, enabling nucleophilic addition of cyanide.
- Hydrogenation saturates the double bonds in the ring, completing the tetrahydropyridazine structure.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other tetrahydropyridazine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-Butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- CAS : 286961-14-6
- Molecular Formula: C₁₆H₂₈BNO₄
- Molecular Weight : 309.21 g/mol
- Melting Point : 115–117°C
- Key Feature : Incorporates a boronate ester group, enabling participation in Suzuki-Miyaura cross-coupling reactions.
- Application : Used in synthesizing biaryl structures for drug discovery.
- Source : Priced at JPY 35,900 per gram (97% purity) .
tert-Butyl 3-(4-(1H-1,2,4-Triazol-1-yl)phenyl)piperazine-1-carboxylate (2l)
tert-Butyl N-(3-Thienyl)carbamate
tert-Butyl 5,6-Dihydropyridine-1(2H)-carboxylate
- CAS : 73286-70-1
- Similarity Score : 0.90 (structural similarity to the target compound)
- Key Feature : Reduced saturation (dihydropyridine) compared to tetrahydropyridine, altering reactivity in cycloadditions .
Data Tables for Comparative Analysis
Table 1: Physical and Chemical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Price (JPY/g) |
|---|---|---|---|---|---|---|
| tert-Butyl 1,2,3,6-tetrahydropyridine-1-carboxylate | 85838-94-4 | C₁₀H₁₇NO₂ | ~199.25 | Not reported | N/A | N/A |
| tert-Butyl 4-(boronate ester) derivative | 286961-14-6 | C₁₆H₂₈BNO₄ | 309.21 | 115–117 | 97% | 35,900 |
| tert-Butyl N-(3-thienyl)carbamate | 19228-91-2 | C₉H₁₃NO₂S | 199.27 | 138–140 | 97% | Not listed |
Table 2: Functional Group Impact on Reactivity
| Compound | Key Functional Group | Synthetic Utility |
|---|---|---|
| tert-Butyl 1,2,3,6-tetrahydropyridine-1-carboxylate | Boc-protected amine | Amine protection in peptide synthesis |
| Boronate ester derivative | Boronate ester | Cross-coupling reactions (e.g., Suzuki) |
| Triazole-phenyl piperazine derivative | Triazole-phenyl group | Targets enzymes via hydrogen bonding |
| N-(3-Thienyl)carbamate | Thienyl ring | Enhances π-stacking in drug candidates |
Biological Activity
Tert-butyl 1,2,3,6-tetrahydropyridazine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a tetrahydropyridazine ring with a tert-butyl ester functional group. This structure is significant as it influences the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds within the tetrahydropyridine family exhibit varying degrees of antimicrobial activity. For example, studies have shown that derivatives of tetrahydropyridine can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or enzymatic functions critical for bacterial survival.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Tetrahydropyridine Derivative A | Moderate | E. coli | |
| Tetrahydropyridine Derivative B | Strong | S. aureus |
Anticancer Properties
This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The compound's effectiveness appears to be linked to its ability to modulate key signaling pathways involved in cell proliferation and survival.
- Case Study : A study involving the treatment of HeLa cells with this compound showed a significant reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. It shows potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on carbonic anhydrase and histone deacetylases (HDACs), which are critical targets in cancer therapy.
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase | Competitive | 15 | |
| HDACs | Non-competitive | 30 |
The biological activity of this compound is primarily mediated through its interactions with various molecular targets:
- Receptor Binding : The tetrahydropyridazine moiety can interact with specific receptors on cell surfaces, influencing signal transduction pathways.
- Covalent Modification : The presence of the carboxylate group allows for potential covalent interactions with nucleophilic sites on proteins and enzymes.
- Hydrogen Bonding : The compound can form hydrogen bonds with amino acid residues in target proteins, enhancing its binding affinity and specificity.
Research Findings
Recent studies have expanded our understanding of the biological implications of this compound:
- Antioxidant Activity : It has been shown to possess antioxidant properties that protect cells from oxidative stress by scavenging free radicals.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects against neurodegenerative diseases by modulating neuroinflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
